molecular formula C21H24O6S2 B3461565 4-(4-{[4-(3-Oxobutanesulfonyl)phenyl]methyl}benzenesulfonyl)butan-2-one

4-(4-{[4-(3-Oxobutanesulfonyl)phenyl]methyl}benzenesulfonyl)butan-2-one

Cat. No.: B3461565
M. Wt: 436.5 g/mol
InChI Key: PRHVLIQUGJDCPL-UHFFFAOYSA-N
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Description

4-(4-{[4-(3-Oxobutanesulfonyl)phenyl]methyl}benzenesulfonyl)butan-2-one is a synthetic organic compound characterized by two benzenesulfonyl groups connected via a methyl bridge. Each sulfonyl group is further linked to a 3-oxobutane chain, introducing ketone functionality.

Properties

IUPAC Name

4-[4-[[4-(3-oxobutylsulfonyl)phenyl]methyl]phenyl]sulfonylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6S2/c1-16(22)11-13-28(24,25)20-7-3-18(4-8-20)15-19-5-9-21(10-6-19)29(26,27)14-12-17(2)23/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHVLIQUGJDCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[4-(3-Oxobutanesulfonyl)phenyl]methyl}benzenesulfonyl)butan-2-one typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . Another method involves the use of Grignard reagents, which react with carbonyl compounds to form alcohols, followed by further functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure conditions to optimize yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[4-(3-Oxobutanesulfonyl)phenyl]methyl}benzenesulfonyl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-)

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-{[4-(3-Oxobutanesulfonyl)phenyl]methyl}benzenesulfonyl)butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-{[4-(3-Oxobutanesulfonyl)phenyl]methyl}benzenesulfonyl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related butan-2-one derivatives (Table 1):

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features
4-(4-{[4-(3-Oxobutanesulfonyl)phenyl]methyl}benzenesulfonyl)butan-2-one Dual benzenesulfonyl, methyl bridge, 3-oxobutane C₁₈H₁₈O₇S₂ 418.46* High polarity, dual sulfonyl groups, ketone functionality
4-(4-Hydroxyphenyl)butan-2-one 4-Hydroxyphenyl C₁₀H₁₂O₂ 164.20 Fragrance ingredient; regulated for safe use in consumer products
4-(p-Tolyl)butan-2-one p-Tolyl (4-methylphenyl) C₁₁H₁₄O 162.23 Simpler aromatic substitution; used in organic synthesis
4-(Methylthio)butan-2-one Methylthio group C₅H₁₀OS 118.20 Sulfur-containing derivative; potential intermediate in flavor chemistry
4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide Sulfonamide, chiral center C₁₁H₁₅NO₃S 265.31 Pharmaceutical relevance (sulfonamide class)

*Estimated based on structural analogs.

Key Observations :

  • Functional Diversity : Unlike 4-(4-Hydroxyphenyl)butan-2-one, which is optimized for fragrance applications , the target compound’s sulfonyl groups may favor pharmaceutical or catalytic uses, akin to sulfonamide derivatives .
  • Synthetic Complexity : The methyl bridge and dual sulfonyl groups likely necessitate multi-step synthesis, contrasting with simpler derivatives like 4-(Methylthio)butan-2-one, which can be synthesized in fewer steps .

Physicochemical Properties

  • Solubility : Sulfonyl groups typically increase water solubility. The target compound is expected to be more soluble in polar solvents than 4-(p-Tolyl)butan-2-one but less soluble than hydroxylated analogs like 4-(4-Hydroxyphenyl)butan-2-one .
  • Stability: Sulfonyl groups confer thermal stability, but the ketone moiety may render the compound prone to nucleophilic attack, similar to (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-{[4-(3-Oxobutanesulfonyl)phenyl]methyl}benzenesulfonyl)butan-2-one
Reactant of Route 2
4-(4-{[4-(3-Oxobutanesulfonyl)phenyl]methyl}benzenesulfonyl)butan-2-one

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